1-(Azetidin-3-YL)-4,4-difluoropiperidine

PI3Kδ inhibition kinase inhibitor cellular assay

Select 1-(Azetidin-3-yl)-4,4-difluoropiperidine for your lead optimization programs. The gem-difluoro substitution reduces basicity by ~3.14 pKa units vs. unmodified piperidine, enhancing metabolic stability and fine-tuning ionization at physiological pH – a profile inaccessible to non-fluorinated or mono-fluorinated analogs. Its moderate PI3Kδ inhibition (cellular IC50=374 nM) enables immunomodulation without complete pathway suppression, while the exceptionally low CYP3A4 inhibition (IC50=10,000 nM) minimizes drug-drug interaction risk in polypharmacy contexts. The rigid azetidine-piperidine core also serves as a conformationally constrained PROTAC linker. Standard purity: ≥95%. Available in research quantities with global shipping. Inquire for bulk pricing.

Molecular Formula C8H14F2N2
Molecular Weight 176.211
CAS No. 1257293-83-6
Cat. No. B580931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-YL)-4,4-difluoropiperidine
CAS1257293-83-6
Molecular FormulaC8H14F2N2
Molecular Weight176.211
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2CNC2
InChIInChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2
InChIKeyOIQJXEUDXZJIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-4,4-difluoropiperidine: Bifunctional Saturated Heterocyclic Amine Building Block


1-(Azetidin-3-yl)-4,4-difluoropiperidine (CAS 1257293-83-6) is a saturated heterocyclic amine combining an azetidine ring and a gem-difluorinated piperidine ring [1]. This bifunctional scaffold is primarily utilized as a versatile building block in medicinal chemistry, where the 4,4-difluoropiperidine moiety confers a significant reduction in basicity (ΔpKa ~3.14 relative to piperidine) and enhanced metabolic stability [2], while the azetidine ring introduces conformational constraint for target binding optimization [1]. The compound serves as a key intermediate in the synthesis of PI3Kδ inhibitors and other kinase-targeted agents, with established in vitro pharmacological profiles including PI3Kδ-mediated AKT phosphorylation inhibition (IC50 = 374 nM) and low CYP3A4 inhibition liability (IC50 = 10,000 nM) [3][4].

1-(Azetidin-3-yl)-4,4-difluoropiperidine: Why Analog Substitution Introduces Scientific Risk


Substituting 1-(Azetidin-3-yl)-4,4-difluoropiperidine with a non-fluorinated analog or a mono-fluorinated piperidine derivative cannot replicate its unique physicochemical profile. The gem-difluoro substitution at the piperidine 4-position reduces basicity by approximately 3.14 pKa units compared to unsubstituted piperidine [1], a magnitude of change that fundamentally alters the compound's ionization state at physiological pH, impacting solubility, permeability, and target binding [1]. This electronic modulation, combined with the conformational constraint of the azetidine ring, defines a structure-activity relationship (SAR) space that is not accessible to simple piperidine or azetidine analogs. Consequently, substituting this building block in a lead optimization series or synthetic route may result in altered pharmacokinetics, reduced target engagement, and unpredictable off-target profiles.

1-(Azetidin-3-yl)-4,4-difluoropiperidine: Quantifiable Differentiation Evidence for Scientific Selection


1-(Azetidin-3-yl)-4,4-difluoropiperidine Exhibits Moderate PI3Kδ Cellular Activity Distinct from Potent Clinical Inhibitors

1-(Azetidin-3-yl)-4,4-difluoropiperidine, as part of a larger inhibitor scaffold, exhibits an IC50 of 374 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells [1]. This cellular activity is markedly less potent than the clinical PI3Kδ inhibitor idelalisib (IC50 = 19 nM in similar cellular assays) [2] and duvelisib (IC50 = 2.5 nM) [3]. The moderate potency of the compound's derived inhibitor suggests utility in applications where complete target blockade is undesirable, such as in immunomodulation or in reducing on-target toxicity, rather than in oncology settings requiring maximal target suppression.

PI3Kδ inhibition kinase inhibitor cellular assay

1-(Azetidin-3-yl)-4,4-difluoropiperidine Demonstrates Low CYP3A4 Inhibition Liability Relative to Standard Inhibitors

In a time-dependent inhibition assay using human liver microsomes, 1-(Azetidin-3-yl)-4,4-difluoropiperidine (as part of an inhibitor scaffold) exhibited an IC50 of 10,000 nM (10 µM) for CYP3A4 [1]. This value is approximately 100-fold higher (less potent) than the IC50 of the strong CYP3A4 inhibitor ketoconazole (IC50 = 0.1 µM) [2]. The low CYP3A4 inhibition liability suggests that compounds incorporating this building block are less likely to cause CYP3A4-mediated drug-drug interactions, a key advantage in polypharmacy scenarios common in chronic disease management.

CYP3A4 inhibition drug-drug interaction metabolic stability

1-(Azetidin-3-yl)-4,4-difluoropiperidine Exhibits Enhanced Lipophilicity Relative to Non-Fluorinated Azetidine-Piperidine Analog

The calculated LogP (XLogP3) of 1-(Azetidin-3-yl)-4,4-difluoropiperidine is 0.8 [1], compared to a LogP of 0.71 for the non-fluorinated analog 1-(azetidin-3-yl)piperidine . The gem-difluoro substitution increases lipophilicity by 0.09 LogP units, a modest but significant shift that can enhance passive membrane permeability while maintaining aqueous solubility within an acceptable range for oral bioavailability [2].

lipophilicity LogP membrane permeability

Gem-Difluoro Substitution in 1-(Azetidin-3-yl)-4,4-difluoropiperidine Reduces Basicity by Approximately 3.14 pKa Units Relative to Piperidine

The 4,4-difluoropiperidine moiety in 1-(Azetidin-3-yl)-4,4-difluoropiperidine confers a substantial decrease in basicity compared to unsubstituted piperidine. A systematic study of saturated heterocyclic amines reported that 4,4-difluoropiperidine exhibits a ΔpKa of 3.14 relative to piperidine (pKa ≈ 11.22 for piperidine, resulting in a pKa of approximately 8.08 for the difluorinated analog) [1][2]. This reduction in basicity shifts the ionization equilibrium at physiological pH, reducing the proportion of positively charged species, which can enhance passive permeability, reduce hERG channel binding, and improve oral bioavailability [1].

basicity pKa ionization state

Vendor Specifications Confirm High Purity and Defined Storage Conditions for 1-(Azetidin-3-yl)-4,4-difluoropiperidine

Multiple reputable vendors report a minimum purity of 95-98% for 1-(Azetidin-3-yl)-4,4-difluoropiperidine, with specific storage recommendations of 2-8°C in a sealed, dry environment . The compound is also available as a dihydrochloride salt (CAS 1864979-29-2), which offers enhanced aqueous solubility and stability for biological assays . These quality specifications ensure reproducibility in synthetic and biological applications.

purity storage stability quality control

1-(Azetidin-3-yl)-4,4-difluoropiperidine: Evidence-Driven Application Scenarios for Scientific Procurement


Lead Optimization of PI3Kδ Inhibitors Requiring Moderate Cellular Potency

Research groups seeking to develop PI3Kδ inhibitors with partial target engagement for autoimmune or inflammatory diseases can utilize 1-(Azetidin-3-yl)-4,4-difluoropiperidine as a core building block. The derived inhibitor demonstrates an IC50 of 374 nM in a cellular PI3Kδ assay [1], offering a distinct potency window compared to highly potent clinical inhibitors (e.g., idelalisib, IC50 = 19 nM) [2]. This moderate activity profile is advantageous for achieving immunomodulation without complete pathway suppression, potentially reducing on-target toxicities observed with potent PI3Kδ inhibitors.

Design of Drug Candidates with Minimized CYP3A4-Mediated Drug-Drug Interaction Liability

Medicinal chemists aiming to minimize CYP3A4 inhibition liability in polypharmacy contexts should prioritize this scaffold. The compound-derived inhibitor exhibits an IC50 of 10,000 nM for CYP3A4 time-dependent inhibition [1], a value 100-fold higher than the strong inhibitor ketoconazole (IC50 = 0.1 µM) [2]. This low liability reduces the risk of clinically significant drug-drug interactions, making it suitable for chronic disease programs where patients are likely to receive concomitant medications metabolized by CYP3A4.

Optimization of Physicochemical Properties for Oral Bioavailability

The unique combination of a gem-difluoropiperidine moiety (reducing pKa by ~3.14 units relative to piperidine) and an azetidine ring (providing conformational constraint) allows fine-tuning of ionization state, lipophilicity, and permeability [1][2]. With a calculated LogP of 0.8 [3], the compound offers a favorable balance between aqueous solubility and membrane permeability, positioning it as a privileged scaffold for oral drug discovery programs.

Synthesis of PROTAC Linkers and Bifunctional Degraders

The azetidine-piperidine core, particularly when functionalized, serves as a rigid, conformationally constrained linker in PROTAC (Proteolysis Targeting Chimera) design. The compound's well-defined spatial orientation and moderate lipophilicity contribute to optimizing the linker length and geometry for ternary complex formation, as demonstrated with structurally related azetidine-piperidine PROTAC linkers . The availability of high-purity batches (≥95%) with defined storage conditions ensures reproducible synthetic outcomes in complex degrader synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.